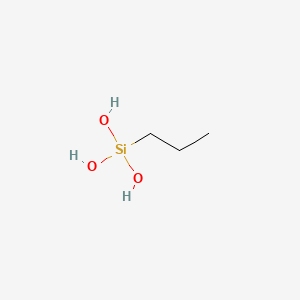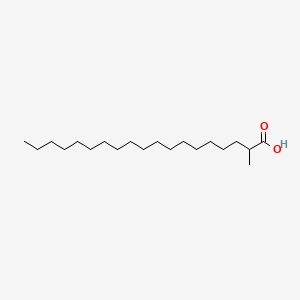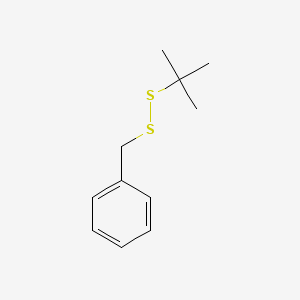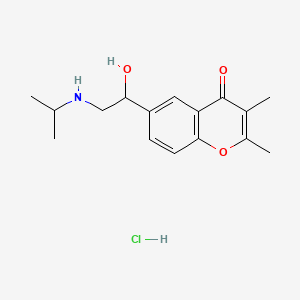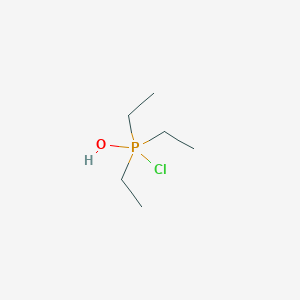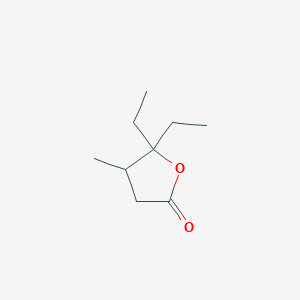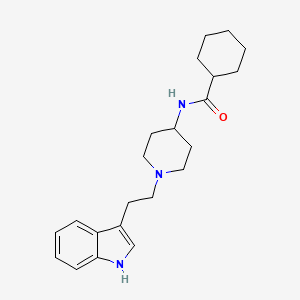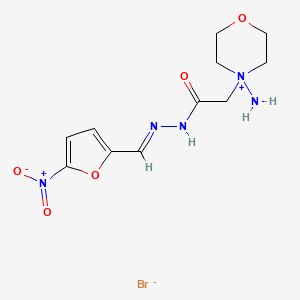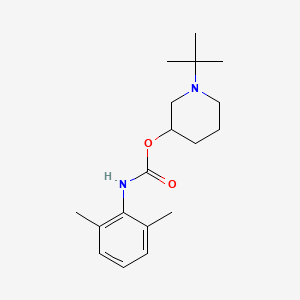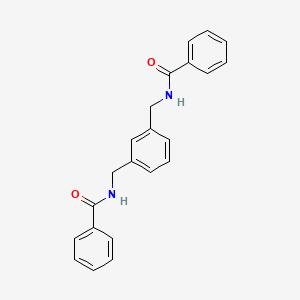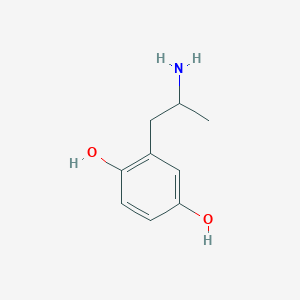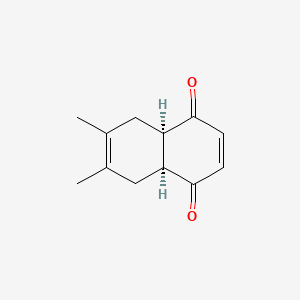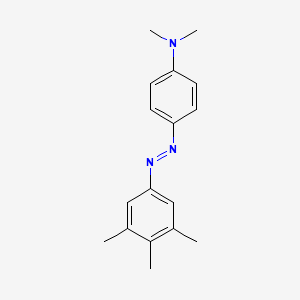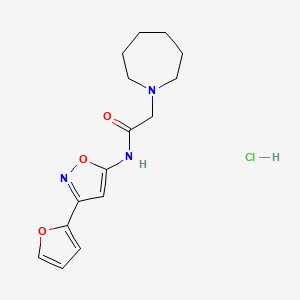
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a furan ring, an isoxazole ring, and an azepine ring, making it a complex and potentially versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride typically involves multiple steps, including the formation of the furan and isoxazole rings, followed by their integration into the azepine structure. Common reagents used in these reactions include furfural, hydroxylamine, and various amines. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate ring formation and subsequent reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The furan and isoxazole rings can be oxidized under specific conditions, leading to the formation of different functional groups.
Reduction: Reduction reactions can modify the ring structures, potentially opening them or altering their electronic properties.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution reactions could introduce new functional groups like halides or alkyl chains.
科学研究应用
Chemistry: As a building block for more complex molecules, it can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: Its unique structure might interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide: Lacks the monohydrochloride component, potentially altering its solubility and stability.
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-carboxamide: Different functional group, which might affect its reactivity and biological activity.
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-sulfonamide: Sulfonamide group could introduce different pharmacological properties.
Uniqueness
N-(3-(2-Furanyl)-5-isoxazolyl)hexahydro-1H-azepine-1-acetamide monohydrochloride’s unique combination of ring structures and functional groups makes it a versatile compound with potential applications across various fields. Its specific properties, such as solubility, stability, and reactivity, distinguish it from similar compounds and make it a valuable subject for further research.
属性
CAS 编号 |
37853-39-7 |
|---|---|
分子式 |
C15H20ClN3O3 |
分子量 |
325.79 g/mol |
IUPAC 名称 |
2-(azepan-1-yl)-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c19-14(11-18-7-3-1-2-4-8-18)16-15-10-12(17-21-15)13-6-5-9-20-13;/h5-6,9-10H,1-4,7-8,11H2,(H,16,19);1H |
InChI 键 |
UWUCFYRAISRPHU-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)CC(=O)NC2=CC(=NO2)C3=CC=CO3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


